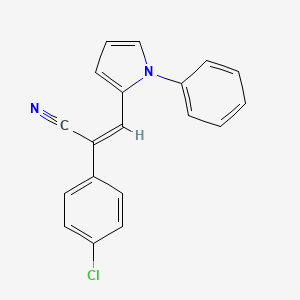
methyl (2E)-2-cyano-3-(2,3,4-trimethoxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2E)-2-cyano-3-(2,3,4-trimethoxyphenyl)prop-2-enoate is an organic compound with a complex structure featuring a cyano group, a trimethoxyphenyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-cyano-3-(2,3,4-trimethoxyphenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is performed between methyl cyanoacetate and 2,3,4-trimethoxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl (2E)-2-cyano-3-(2,3,4-trimethoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of amines or other reduced products.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
Chemistry
In organic synthesis, methyl (2E)-2-cyano-3-(2,3,4-trimethoxyphenyl)prop-2-enoate serves as a versatile intermediate for the preparation of more complex molecules. Its reactivity allows for the construction of diverse chemical structures.
Biology
The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers explore these derivatives to develop new therapeutic agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a lead compound in drug discovery. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry
In the materials science industry, the compound can be used in the synthesis of polymers and other advanced materials with unique properties.
作用機序
The mechanism by which methyl (2E)-2-cyano-3-(2,3,4-trimethoxyphenyl)prop-2-enoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group and the trimethoxyphenyl moiety can play crucial roles in binding to molecular targets, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- Methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
- Methyl (2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate
- Ethyl (2E)-2-cyano-3-(2,3,4-trimethoxyphenyl)prop-2-enoate
Uniqueness
Methyl (2E)-2-cyano-3-(2,3,4-trimethoxyphenyl)prop-2-enoate is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and biological activity. The presence of three methoxy groups on the phenyl ring can significantly influence its chemical behavior and interactions with biological targets, distinguishing it from similar compounds with different substitution patterns.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
分子式 |
C14H15NO5 |
|---|---|
分子量 |
277.27 g/mol |
IUPAC名 |
methyl (E)-2-cyano-3-(2,3,4-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO5/c1-17-11-6-5-9(12(18-2)13(11)19-3)7-10(8-15)14(16)20-4/h5-7H,1-4H3/b10-7+ |
InChIキー |
IGQXGOPKELYXPM-JXMROGBWSA-N |
異性体SMILES |
COC1=C(C(=C(C=C1)/C=C(\C#N)/C(=O)OC)OC)OC |
正規SMILES |
COC1=C(C(=C(C=C1)C=C(C#N)C(=O)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-bromo-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B10900598.png)
![{4-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-2-ethoxyphenoxy}acetic acid](/img/structure/B10900606.png)
![methyl 1-methyl-5-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]-1H-pyrazole-3-carboxylate](/img/structure/B10900615.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10900619.png)

![7-methyl-5-phenyl-N-propylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900635.png)
![[8-[(E)-3-phenylprop-2-enyl]-8-azabicyclo[3.2.1]octan-3-yl] 2,4,6-trimethylbenzoate](/img/structure/B10900640.png)
![N'-{(E)-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-4-cyano-2-fluorobenzohydrazide](/img/structure/B10900645.png)
![4-{[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10900650.png)
![1,1'-Hexane-1,6-diylbis[3-(2-chlorophenyl)urea]](/img/structure/B10900671.png)
![4-chloro-N'-[(E)-(2,3-dichlorophenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10900677.png)
![3-(ethylsulfanyl)-6-{(1E)-1-[4-(propan-2-yl)phenyl]prop-1-en-2-yl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10900682.png)
![4-{[(E)-{4-methoxy-3-[(3-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10900686.png)
![3-chloro-N-(2-chloropyridin-3-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900689.png)
